![molecular formula C18H10Cl4 B14249886 1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene CAS No. 500729-81-7](/img/structure/B14249886.png)
1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene is an aromatic compound characterized by the presence of multiple chlorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene typically involves the reaction of 3,5-dichlorobromobenzene with magnesium and diisobutyl aluminum hydride to form a Grignard reagent. This intermediate is then reacted with ethyl trifluoroacetate to produce 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone. The final step involves the reaction of this intermediate with methyltriphenylphosphonium iodide in the presence of potassium t-butoxide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. The synthetic route mentioned above is favored due to its simplicity, mild reaction conditions, and the availability of raw materials. The process is also environmentally friendly, which is an important consideration in industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of the compound .
Applications De Recherche Scientifique
1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where an electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions to yield the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene is unique due to its specific arrangement of chlorine atoms and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
500729-81-7 |
|---|---|
Formule moléculaire |
C18H10Cl4 |
Poids moléculaire |
368.1 g/mol |
Nom IUPAC |
1,3-dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H10Cl4/c19-15-5-13(6-16(20)9-15)11-1-2-12(4-3-11)14-7-17(21)10-18(22)8-14/h1-10H |
Clé InChI |
BNXVXKHCCMLXOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)C3=CC(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)

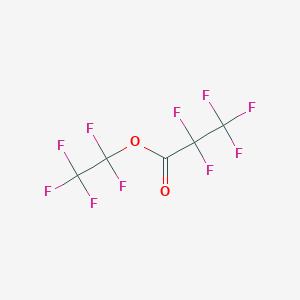
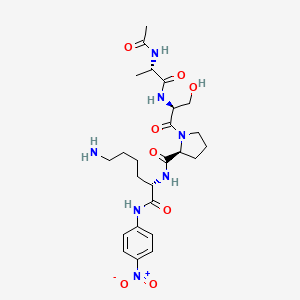
![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)
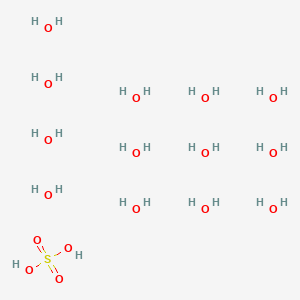

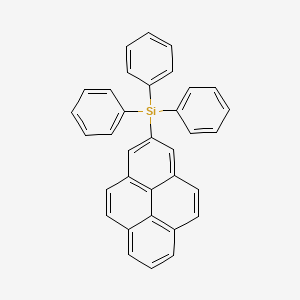

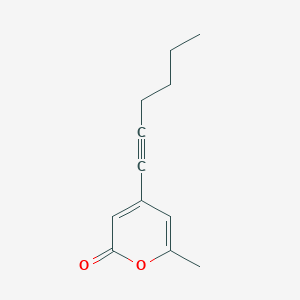
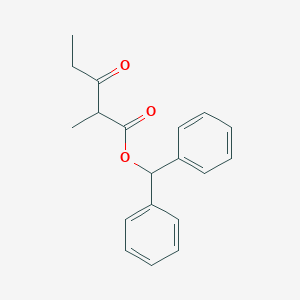
![Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate](/img/structure/B14249874.png)
![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249875.png)
